4-[(2S)-2-(Ethylamino)propyl]phenol CAS 78483-47-3 properties
4-[(2S)-2-(Ethylamino)propyl]phenol CAS 78483-47-3 properties
This technical guide details the physicochemical properties, synthesis, pharmacological mechanisms, and analytical characterization of 4-[(2S)-2-(Ethylamino)propyl]phenol (CAS 78483-47-3).
Known functionally as (S)-4-Hydroxyethylamphetamine or (S)-4-HO-EAm , this molecule is a critical Phase I metabolite of the anorectic agent Ethylamphetamine (Apetinil) and the designer drug 4-Methoxy-N-ethylamphetamine (PMEA). It represents the S-enantiomer of the 4-hydroxylated derivative of ethylamphetamine.
Chemical Identity & Stereochemistry
This compound belongs to the phenethylamine class, specifically the amphetamine derivatives.[1][2] The presence of the phenolic hydroxyl group at the 4-position and the ethyl group on the nitrogen atom distinguishes it from its parent compounds.
| Property | Specification |
| CAS Registry Number | 78483-47-3 |
| IUPAC Name | 4-[(2S)-2-(Ethylamino)propyl]phenol |
| Common Synonyms | (S)-4-Hydroxyethylamphetamine; (S)-p-Hydroxyethylamphetamine; (S)-POHEA |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Stereochemistry | (S)-Enantiomer (Corresponds to the d-isomer of amphetamine, typically the eutomer for sympathomimetic activity) |
| pKa (Predicted) | ~9.9 (Phenol), ~10.1 (Amine) |
| LogP (Predicted) | 1.8 – 2.1 |
| Solubility | Soluble in ethanol, DMSO; limited solubility in water (free base); highly soluble as HCl salt.[3] |
Synthesis & Isolation Methodologies
The synthesis of CAS 78483-47-3 requires strict stereochemical control to maintain the (S)-configuration. The most robust route utilizes (S)-4-Hydroxyamphetamine (Paredrine) as the chiral starting material, subjecting it to reductive alkylation.
Protocol: Enantioselective Reductive Alkylation
Objective: Synthesize (S)-4-Hydroxyethylamphetamine from (S)-4-Hydroxyamphetamine without racemization.
Reagents:
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Precursor: (S)-4-Hydroxyamphetamine Hydrobromide (1.0 eq)
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Carbon Source: Acetaldehyde (1.1 eq)
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Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)
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Solvent: Methanol (anhydrous)
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pH Adjuster: Glacial Acetic Acid
Step-by-Step Workflow:
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Dissolution: Dissolve (S)-4-Hydroxyamphetamine in anhydrous methanol under nitrogen atmosphere.
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Imine Formation: Add Acetaldehyde dropwise at 0°C. Adjust pH to ~6.0 using acetic acid to catalyze imine formation. Stir for 60 minutes.
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Reduction: Add NaCNBH₃ in small portions over 30 minutes. The reaction is exothermic; maintain temperature <20°C.
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Quenching: Stir at room temperature for 4 hours. Quench with 1N HCl to decompose excess hydride.
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Isolation: Basify the aqueous layer to pH 9.5 using NH₄OH. Extract immediately with Ethyl Acetate (3x). The phenolic group makes the molecule amphoteric; precise pH control is critical to prevent retention in the aqueous phase as a phenolate salt.
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Purification: Recrystallize the salt form (HCl or Fumarate) from Isopropanol/Ether.
Synthesis Pathway Diagram (DOT)
Figure 1: Stereospecific synthesis via reductive alkylation of the primary amine.
Pharmacological Profile & Mechanism of Action
As the (S)-enantiomer, this molecule retains the potent sympathomimetic properties characteristic of the "d-amphetamine" lineage. However, the addition of the para-hydroxyl group significantly alters its pharmacokinetics compared to non-hydroxylated analogs.
3.1 Receptor Binding & Transporter Activity
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Norepinephrine Transporter (NET): The molecule acts as a substrate-type releaser. It enters the presynaptic neuron via NET and displaces norepinephrine from storage vesicles (VMAT2 interaction), causing non-exocytotic release.
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TAAR1 Agonism: Like 4-Hydroxyamphetamine, this analog is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) .[4] Activation of TAAR1 inhibits the firing rate of dopaminergic neurons and triggers the internalization of transporters (DAT/NET), modulating the stimulant effect.
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Blood-Brain Barrier (BBB) Permeability: The polar phenolic hydroxyl group (-OH) significantly reduces lipophilicity. Consequently, CAS 78483-47-3 has poor CNS penetration compared to Ethylamphetamine. Its effects are primarily peripheral (cardiovascular).
3.2 Metabolic Fate (Bioactivation & Elimination)
This molecule is not just a metabolite; it is a substrate for Phase II conjugation.
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Phase I: Formed via the para-hydroxylation of Ethylamphetamine (CYP2D6 mediated).
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Phase II: Rapidly conjugated by Sulfotransferases (SULT) and Glucuronosyltransferases (UGT) to form inactive sulfates and glucuronides for renal excretion.
Mechanism of Action Diagram (DOT)
Figure 2: Sympathomimetic mechanism focusing on NET reversal and TAAR1 agonism.
Analytical Characterization
For researchers identifying this compound in biological matrices (toxicology/forensics) or quality control, the following parameters are standard.
Mass Spectrometry (GC-MS / LC-MS)
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Molecular Ion (M+): m/z 179
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Base Peak (GC-MS, EI): m/z 72 (The alpha-cleavage fragment: CH₃-CH=NH⁺-C₂H₅).
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Note: The ethyl group on the nitrogen shifts the base peak from m/z 44 (typical for amphetamine) to m/z 72.
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Derivatization: Due to the polar -OH and -NH groups, derivatization with BSTFA or TFAA is required for stable GC chromatography.
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BSTFA Derivative: Adds TMS groups to both -OH and -NH. MW shift: 179 + 144 = 323.
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NMR Spectroscopy (Proton ¹H)
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Aromatic Ring: Two doublets at δ 6.7–7.1 ppm (characteristic para-substitution pattern).
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Methine (Chiral Center): Multiplet at δ 2.8–3.0 ppm.
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N-Ethyl Group: Triplet (methyl) at ~1.1 ppm and Quartet (methylene) at ~2.6 ppm.
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Alpha-Methyl: Doublet at ~1.05 ppm.
Toxicology & Safety
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Hazard Classification: Irritant (Skin/Eye). Potential cardiotoxin at high doses due to adrenergic stimulation.
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Neurotoxicity: Unlike halogenated amphetamines (e.g., 4-CA) or MDMA, 4-hydroxy metabolites are generally considered non-neurotoxic to serotonergic terminals, though they may exhibit cytotoxicity at extremely high concentrations in vitro [1].
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Handling: Use standard PPE. Handle in a fume hood. Store at -20°C under inert gas to prevent oxidation of the phenol ring (browning).
References
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Dias da Silva, D., et al. (2017). Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells.[5] Toxicology Letters. Link
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Nagai, T., et al. (2007). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Journal of Health Science. Link
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PubChem. (2024).[6] 4-[(2S)-2-(methylamino)propyl]phenol (Pholedrine - Structural Analog Data).[6] National Library of Medicine. Link
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Cayman Chemical. (2023).[4] 4-hydroxy Amphetamine (hydrochloride) Product Information. Link
Sources
- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Pholedrine - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-[(2S)-2-(methylamino)propyl]phenol | C10H15NO | CID 158815 - PubChem [pubchem.ncbi.nlm.nih.gov]
